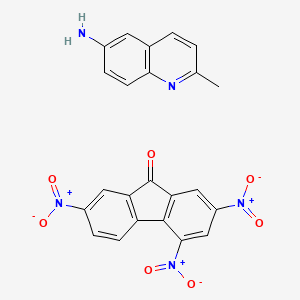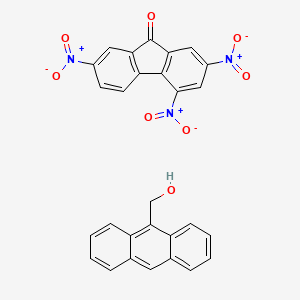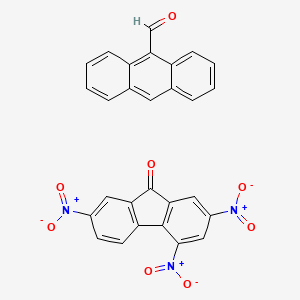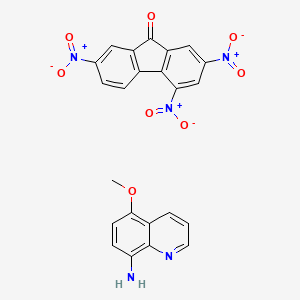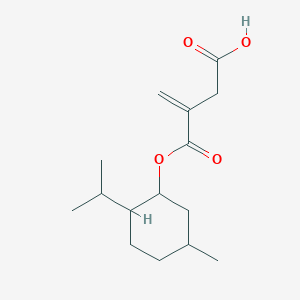
3-(5-Methyl-2-propan-2-ylcyclohexyl)oxycarbonylbut-3-enoic acid
Overview
Description
3-(5-Methyl-2-propan-2-ylcyclohexyl)oxycarbonylbut-3-enoic acid is a complex organic compound characterized by its unique structure, which includes a cyclohexyl ring substituted with a methyl and isopropyl group, and an enolic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-2-propan-2-ylcyclohexyl)oxycarbonylbut-3-enoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-methyl-2-propan-2-ylcyclohexanol with a suitable acylating agent to introduce the oxycarbonyl group. This is followed by a series of reactions to form the enolic acid moiety. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost, and environmental considerations. Industrial methods often optimize reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-(5-Methyl-2-propan-2-ylcyclohexyl)oxycarbonylbut-3-enoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enolic acid moiety to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-(5-Methyl-2-propan-2-ylcyclohexyl)oxycarbonylbut-3-enoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(5-Methyl-2-propan-2-ylcyclohexyl)oxycarbonylbut-3-enoic acid exerts its effects involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
3-(5-Methyl-2-propan-2-ylcyclohexyl)oxypropane-1,2-diol: This compound shares a similar cyclohexyl structure but differs in the functional groups attached.
(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride: Another related compound with a similar cyclohexyl ring but different substituents.
Uniqueness
3-(5-Methyl-2-propan-2-ylcyclohexyl)oxycarbonylbut-3-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
3-(5-methyl-2-propan-2-ylcyclohexyl)oxycarbonylbut-3-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O4/c1-9(2)12-6-5-10(3)7-13(12)19-15(18)11(4)8-14(16)17/h9-10,12-13H,4-8H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXOREVYOUHLPEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C(=C)CC(=O)O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


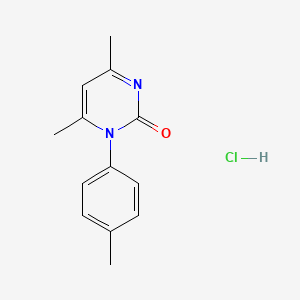
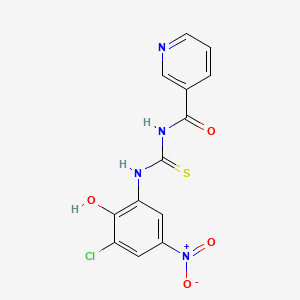
![3-(2-furyl)-N-{[(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}acrylamide](/img/structure/B3823926.png)
![N-{[(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}nicotinamide](/img/structure/B3823940.png)
![2,7-dibenzoyl-2,7-dihydro[1,2,3]triazolo[4,5-e][1,2,3]benzotriazole](/img/structure/B3823942.png)
![Triazolo[4,5-e]benzotriazole-2,7-dicarboxamide](/img/structure/B3823945.png)
![2,2'-[1,2,3]triazolo[4,5-f][1,2,3]benzotriazole-4,8(2H,6H)-diylidenedimalononitrile](/img/structure/B3823947.png)
![6-methyl-N-[2-(4-phenylpyrimidin-2-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3823963.png)
![2-cyclopropyl-N-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1,3-benzoxazole-6-carboxamide](/img/structure/B3823975.png)
![2-[[2-[Bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)-4a,8a-dihydropyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethanol](/img/structure/B3823991.png)
